![molecular formula C23H22 B14658933 1-[2-(4-Methylphenyl)ethyl]-3,4-dihydrophenanthrene CAS No. 47281-31-2](/img/structure/B14658933.png)
1-[2-(4-Methylphenyl)ethyl]-3,4-dihydrophenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Methylphenyl)ethyl]-3,4-dihydrophenanthrene is an organic compound with a complex structure that includes a phenanthrene backbone and a 4-methylphenyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Methylphenyl)ethyl]-3,4-dihydrophenanthrene typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of phenanthrene with 4-methylphenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Methylphenyl)ethyl]-3,4-dihydrophenanthrene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated analog.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated analogs.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-[2-(4-Methylphenyl)ethyl]-3,4-dihydrophenanthrene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-Methylphenyl)ethyl]-3,4-dihydrophenanthrene involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
1,2-Di-p-tolylethane: Similar structure with two 4-methylphenyl groups.
4,4’-Dimethylbibenzyl: Contains two 4-methylphenyl groups connected by an ethane bridge.
Properties
CAS No. |
47281-31-2 |
|---|---|
Molecular Formula |
C23H22 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1-[2-(4-methylphenyl)ethyl]-3,4-dihydrophenanthrene |
InChI |
InChI=1S/C23H22/c1-17-9-11-18(12-10-17)13-14-20-6-4-8-23-21-7-3-2-5-19(21)15-16-22(20)23/h2-3,5-7,9-12,15-16H,4,8,13-14H2,1H3 |
InChI Key |
WBPPLZZZWUXETC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCC2=CCCC3=C2C=CC4=CC=CC=C34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



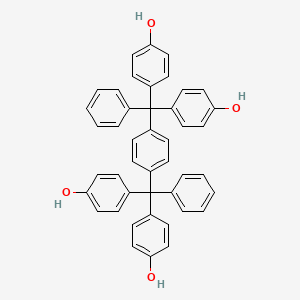

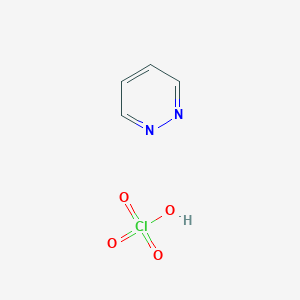
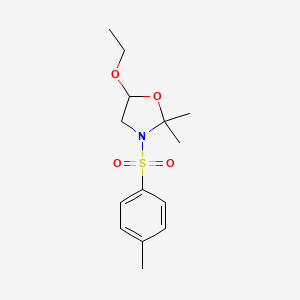
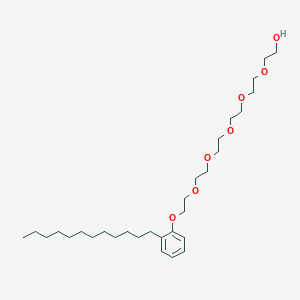
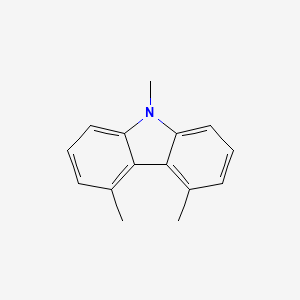

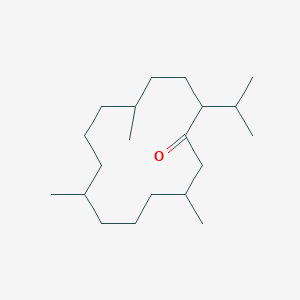
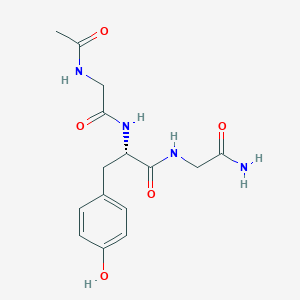

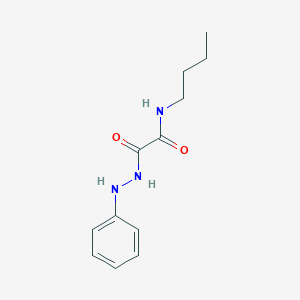

![2-Phenylbicyclo[3.3.1]non-2-en-9-one](/img/structure/B14658942.png)
